molecular formula C6H9Cl3S3 B8740606 2,4,6-Tris(chloromethyl)-1,3,5-trithiane CAS No. 119015-76-8

2,4,6-Tris(chloromethyl)-1,3,5-trithiane

Cat. No.: B8740606
CAS No.: 119015-76-8
M. Wt: 283.7 g/mol
InChI Key: ZJDIPQQCIUNYNT-UHFFFAOYSA-N
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Description

2,4,6-Tris(chloromethyl)-1,3,5-trithiane is a useful research compound. Its molecular formula is C6H9Cl3S3 and its molecular weight is 283.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

119015-76-8

Molecular Formula

C6H9Cl3S3

Molecular Weight

283.7 g/mol

IUPAC Name

2,4,6-tris(chloromethyl)-1,3,5-trithiane

InChI

InChI=1S/C6H9Cl3S3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h4-6H,1-3H2

InChI Key

ZJDIPQQCIUNYNT-UHFFFAOYSA-N

Canonical SMILES

C(C1SC(SC(S1)CCl)CCl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

One typical example of the method for producing an episulfide compound of the invention, 2,4,6-tris(epithiomethylthiomethyl)-1,3,5-trithiane (a compound of the general formula (1) wherein n is 0), is shown as Scheme 1 mentioned below. An aqueous 40 wt. % chloroacetaldehyde solution is dissolved in 70 wt. % sulfuric acid, and hydrogen sulfide is introduced thereinto at −20 to 40° C. for 2 to 100 hours to give 2,4,6-tris(chloromethyl)-1,3,5-trithiane. Alternatives to sulfuric acid as the acidic solvent include any of 60/40 (v/v) 95 wt. % sulfuric acid-acetic acid, or hydrogen sulfide-saturated acetic acid, ether, or 95 wt. % ethanol. To the resulting methanol solution of the thus-formed chlorine compound is added potassium hydroxide with which the chlorine compound is processed at −10 to 40° C. for 0.5 to 10 hours for removal of hydrogen chloride from it to give 2,4,6-trimethylene-1,3,5-trithiane. This is thermally reacted with 3-mercaptopropene sulfide at 0 to 100° C. for 6 to 100 hours in the presence of a radical generator (described below), to obtain the intended product, 2,4,6-tris(epithiomethylthiomethyl)-1,3,5-trithiane.
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episulfide
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2,4,6-tris(epithiomethylthiomethyl)-1,3,5-trithiane
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Synthesis routes and methods II

Procedure details

reacting chloroacetaldehyde with hydrogen sulfide to obtain 2,4,6-tris(chloromethyl)-1,3,5-trithiane;
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